molecular formula C6H6Cl2O B010674 2,4-Dichloro-3,4-dimethylcyclobut-2-enone CAS No. 110655-89-5

2,4-Dichloro-3,4-dimethylcyclobut-2-enone

Cat. No. B010674
CAS RN: 110655-89-5
M. Wt: 165.01 g/mol
InChI Key: SFOPQJOLTJQPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3,4-dimethylcyclobut-2-enone, also known as DDQ, is a powerful oxidizing agent commonly used in organic chemistry. It is a yellow crystalline powder that is soluble in organic solvents such as benzene, chloroform, and carbon tetrachloride. DDQ has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2,4-Dichloro-3,4-dimethylcyclobut-2-enone acts as a mild oxidizing agent by accepting electrons from organic compounds. It undergoes a one-electron reduction to form a radical cation, which then reacts with the organic compound to form an intermediate. The intermediate then undergoes a second one-electron reduction to form the final product and regenerate 2,4-Dichloro-3,4-dimethylcyclobut-2-enone.
Biochemical and Physiological Effects:
2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-3,4-dimethylcyclobut-2-enone has several advantages for lab experiments. It is a powerful oxidizing agent that can selectively oxidize certain functional groups without affecting others. It is also relatively easy to handle and store. However, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has some limitations. It is highly reactive and can be dangerous if not handled properly. It is also expensive and may not be cost-effective for large-scale experiments.

Future Directions

There are several future directions for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an anticancer agent. Further research is needed to determine the optimal dose and administration route for 2,4-Dichloro-3,4-dimethylcyclobut-2-enone in cancer treatment. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as an antimicrobial agent also warrants further investigation. Lastly, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone's potential as a catalyst in organic reactions should be explored.

Synthesis Methods

2,4-Dichloro-3,4-dimethylcyclobut-2-enone can be synthesized through various methods, such as the oxidation of 2,3-dimethyl-1,3-butadiene using potassium permanganate or the oxidation of 2,3-dimethylcyclobutene using potassium dichromate. The most common synthesis method involves the oxidation of 2,3-dimethyl-1,4-benzoquinone using lead tetraacetate.

Scientific Research Applications

2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been widely used in organic chemistry as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, such as ketones, aldehydes, and alcohols. 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has also been used in the synthesis of natural products, such as terpenoids and alkaloids. In addition, 2,4-Dichloro-3,4-dimethylcyclobut-2-enone has been used in the analysis of organic compounds, such as the determination of the double bond position in unsaturated fatty acids.

properties

CAS RN

110655-89-5

Molecular Formula

C6H6Cl2O

Molecular Weight

165.01 g/mol

IUPAC Name

2,4-dichloro-3,4-dimethylcyclobut-2-en-1-one

InChI

InChI=1S/C6H6Cl2O/c1-3-4(7)5(9)6(3,2)8/h1-2H3

InChI Key

SFOPQJOLTJQPGB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C1(C)Cl)Cl

Canonical SMILES

CC1=C(C(=O)C1(C)Cl)Cl

synonyms

2-Cyclobuten-1-one, 2,4-dichloro-3,4-dimethyl-

Origin of Product

United States

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